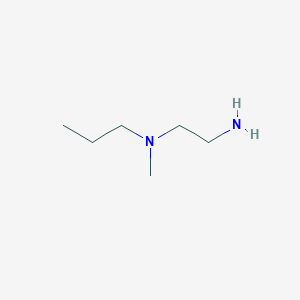

(2-Aminoethyl)(methyl)propylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-methyl-N'-propylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-3-5-8(2)6-4-7/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZKKZTWNNWYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminoethyl Methyl Propylamine and Its Structural Analogs

Direct Synthetic Routes to (2-Aminoethyl)(methyl)propylamine

Direct synthetic methods aim to construct the target molecule in a minimal number of steps from readily available starting materials. These approaches are often favored for their efficiency and cost-effectiveness in industrial applications.

Reductive Amination Pathways for the Preparation of this compound

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine. chemicalbook.comyoutube.com For the synthesis of this compound, this could conceptually be achieved by reacting N-methyl-N-propylamine with a suitable two-carbon aldehyde equivalent bearing a protected amine, such as aminoacetaldehyde dimethyl acetal (B89532). chemicalbook.comsigmaaldrich.com

The reaction proceeds in two main steps: the initial formation of an iminium ion intermediate, followed by its reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their mildness and selectivity for the iminium ion over the starting aldehyde. chemicalbook.com Catalytic hydrogenation is another viable reduction method. chemicalbook.com

A plausible reaction scheme is as follows:

N-methyl-N-propylamine + Aminoacetaldehyde dimethyl acetal → this compound

The use of a protected aldehyde like aminoacetaldehyde dimethyl acetal is crucial to prevent self-condensation and polymerization of the reactive aminoacetaldehyde. chemicalbook.comsigmaaldrich.com The acetal is hydrolyzed in situ under the typically mild acidic conditions of the reductive amination to generate the aldehyde for the reaction.

Table 1: Illustrative Conditions for Reductive Amination

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature (°C) |

| N-methyl-N-propylamine | Aminoacetaldehyde dimethyl acetal | NaBH(OAc)₃ | Dichloroethane (DCE) | Room Temperature |

| Propylamine (B44156) | N-methyl-2-oxoacetamide | H₂/Pd-C | Ethanol | 25-50 |

This table presents hypothetical yet standard conditions based on general reductive amination procedures.

Alkylation Strategies in the Synthesis of this compound

Alkylation of amines is a fundamental method for preparing more substituted amines. youtube.com The synthesis of this compound via alkylation can be envisioned through two primary disconnection approaches:

Propylation of a methylated ethylenediamine (B42938) precursor: Reacting N-methylethane-1,2-diamine with a propylating agent, such as 1-bromopropane (B46711) or propyl tosylate, in the presence of a base to neutralize the generated acid.

Methylation of a propylated ethylenediamine precursor: Reacting N-propylethane-1,2-diamine with a methylating agent like methyl iodide or dimethyl sulfate. chemicalbook.comnist.gov

A significant challenge in this approach is achieving selective mono-alkylation and avoiding over-alkylation, which leads to the formation of quaternary ammonium (B1175870) salts. youtube.comnih.gov Reaction conditions, such as the stoichiometry of the reactants, the choice of base and solvent, and the reaction temperature, must be carefully controlled to favor the desired product. The use of a large excess of the diamine can also promote mono-alkylation.

Table 2: Typical Reagents for Amine Alkylation

| Amine Precursor | Alkylating Agent | Base | Solvent |

| N-methylethane-1,2-diamine | 1-Bromopropane | K₂CO₃ | Acetonitrile |

| N-propylethane-1,2-diamine | Methyl Iodide | Triethylamine | Tetrahydrofuran (THF) |

This table illustrates common reagent combinations for the N-alkylation of amines.

Amidation and Subsequent Reduction Sequences for this compound Precursors

A multi-step but highly versatile route involves the formation of an amide bond followed by its reduction to the corresponding amine. youtube.comlibretexts.orgyoutube.comyoutube.com For the synthesis of this compound, this would typically involve two stages:

Amide Formation: An appropriate amine is acylated with a carboxylic acid derivative. For instance, propylamine could be reacted with a protected 2-(methylamino)acetic acid derivative (a sarcosine (B1681465) derivative) or N-methyl-N-propylamine could be reacted with a protected 2-aminoacetic acid derivative (a glycine (B1666218) derivative). The carboxylic acid is usually activated, for example, as an acid chloride or by using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net This would form an amide precursor, for example, N-propyl-2-(methylamino)acetamide.

Amide Reduction: The resulting amide is then reduced to the target diamine. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation, capable of reducing amides to amines. libretexts.orgyoutube.comyoutube.comyoutube.com Other reducing agents, such as borane (B79455) (BH₃), can also be employed. google.com

This method is advantageous as it often avoids the issue of over-alkylation encountered in direct alkylation strategies. However, it involves more synthetic steps and the use of potent, and often hazardous, reducing agents like LiAlH₄.

Indirect Synthetic Pathways to this compound Through Precursor Derivatization

Indirect routes involve the synthesis of a precursor molecule that is then chemically modified to yield the final product. One such strategy could involve the ring-opening of a suitable heterocyclic precursor, such as an N-substituted aziridine (B145994).

For example, an aziridine ring bearing a methyl group on the nitrogen atom could be opened by a propyl-containing nucleophile. Alternatively, an N-propyl aziridine could be opened by methylamine. The regioselectivity of the ring-opening would be a critical factor to control.

Another potential indirect pathway could involve the derivatization of a precursor like N-(2-aminoethyl)acetamide. This could first be N-propylated and N-methylated at the amide nitrogen, followed by reduction of the amide carbonyl and removal of any protecting groups. While potentially longer, such routes can offer access to a wider range of structural analogs through the variation of the derivatization reagents.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. rsc.orgrsc.org For the synthesis of this compound, several green approaches can be considered:

Catalytic Hydrogenation: In reductive amination pathways, replacing stoichiometric hydride reagents with catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Ni) improves atom economy and reduces waste. acs.org

Catalytic Amination of Alcohols: A greener alternative to using alkyl halides is the direct use of alcohols as alkylating agents. For example, reacting N-methylethane-1,2-diamine with propanol (B110389) over a suitable heterogeneous catalyst can produce the target diamine with water as the only byproduct. acs.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology is a key green chemistry technology.

Use of Greener Solvents: Replacing hazardous chlorinated solvents like dichloroethane with more environmentally friendly options such as ethanol, 2-propanol, or in some cases, water, can significantly reduce the environmental impact of the synthesis.

Renewable Feedstocks: Exploring biosynthetic routes using engineered microorganisms to produce diamine precursors from renewable resources like sugars or amino acids is a long-term goal for sustainable chemical production. nih.gov For instance, biocatalytic methods are being developed for the production of various diamines. nih.gov

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable and economically viable.

Chemical Reactivity and Transformation Mechanisms of 2 Aminoethyl Methyl Propylamine

Amine-Centered Functionalization and Derivatization Reactions

The presence of both primary and secondary amine groups in analogous diamines suggests a rich and versatile reactivity profile, allowing for a wide range of functionalization and derivatization reactions. These transformations are central to the use of such diamines as building blocks in organic synthesis.

Acylation Reactions Involving the Amine Functionalities

The acylation of amines is a fundamental transformation that introduces an acyl group onto the nitrogen atom, typically forming an amide. In diamines like N,N-dimethylethylenediamine, which possesses both a primary and a tertiary amine, acylation is expected to occur selectively at the more nucleophilic primary amine. For symmetrical diamines like N,N'-dimethylethylenediamine, both secondary amine groups are available for acylation.

The reaction is commonly carried out using acylating agents such as acyl chlorides or acid anhydrides. The high reactivity of acyl chlorides makes them suitable for acylating even less reactive amines. youtube.com The choice of solvent and the presence of a base to neutralize the liberated acid (e.g., HCl) are crucial for achieving high yields.

| Acylating Agent | Amine | Base | Solvent | Product | Yield | Reference |

| Benzoyl chloride | Aniline hydrochloride | None | Benzene | N-Phenylbenzamide | High | youtube.com |

| Hexanoyl chloride | 2,4-Dinitroaniline | Sodium hydride | Acetonitrile | N-(2,4-Dinitrophenyl)hexanamide | Good | youtube.com |

| Acetyl chloride | Triethylamine | None | Not specified | N,N-Diethylacetamide | Minor | youtube.com |

This table presents examples of acylation reactions on various amines to illustrate the general principles of this transformation.

Sulfonylation and Ureation of (2-Aminoethyl)(methyl)propylamine

Sulfonylation: The reaction of amines with sulfonyl chlorides leads to the formation of sulfonamides, a functional group of significant importance in medicinal chemistry. d-nb.inforesearchgate.net Similar to acylation, this reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. For diamines, the reaction conditions can be controlled to achieve mono- or di-sulfonylation. The use of a base is typically required to scavenge the hydrochloric acid byproduct.

Ureation: The synthesis of ureas is readily achieved through the reaction of amines with isocyanates. beilstein-journals.orgasianpubs.orgnih.govorganic-chemistry.org This reaction is generally rapid and efficient, proceeding via the nucleophilic addition of the amine to the carbonyl group of the isocyanate. In the case of a diamine like N,N'-dimethylethylenediamine, reaction with a diisocyanate can lead to the formation of polyureas. The reaction of an amine with an isocyanate generated in situ from an alkyl halide and an azide, followed by a Staudinger-aza-Wittig reaction, provides a one-pot method for urea (B33335) synthesis. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product Type | Reference |

| Amine | Isocyanate | None | Acetonitrile | Urea | beilstein-journals.orgnih.gov |

| Alkyl Halide | Amine | NaN₃, PS-PPh₂ | Acetonitrile | Urea | nih.gov |

| Carboxylic Acid | Amine | Di-tert-butyl dicarbonate, NaN₃ | Not specified | Urea | organic-chemistry.org |

| Primary Amide | Ammonia Source | Phenyliodine diacetate | Not specified | N-Substituted Urea | organic-chemistry.org |

This table provides an overview of various methods for the synthesis of ureas, a key transformation involving amine functionalities.

Formation of Schiff Bases and Related Imines from this compound

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgresearchgate.netlibretexts.orgusu.ac.id This reaction is a cornerstone of coordination chemistry and has applications in various fields. The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. The reaction is typically acid-catalyzed and reversible. libretexts.org For diamines containing at least one primary amine, such as N,N-dimethylethylenediamine, the formation of a Schiff base at the primary amine is expected. Symmetrical secondary diamines like N,N'-dimethylethylenediamine can also react with carbonyl compounds, though the reactivity might differ.

The stability of the resulting imine can be enhanced by the presence of aromatic groups attached to the carbon or nitrogen of the imine bond. nih.gov

| Carbonyl Compound | Amine | Conditions | Product | Reference |

| o-Vanillin | 4,4'-Oxydianiline | Methanol, room temperature | Schiff base | wikipedia.org |

| Aldehyde/Ketone | Primary Amine | Acid catalyst, controlled pH | Imine (Schiff base) | libretexts.org |

| Cellulose Dialdehyde | Ethylenediamine (B42938)/Aniline | Not specified | Schiff base | usu.ac.id |

This table illustrates the general synthesis of Schiff bases from various carbonyl compounds and amines.

Cyclization Reactions and Heterocyclic Compound Synthesis Utilizing this compound

The bifunctional nature of diamines makes them excellent precursors for the synthesis of a variety of heterocyclic compounds. The specific ring system formed depends on the nature of the co-reactant and the reaction conditions.

For instance, the condensation of o-phenylenediamines with ketones is a well-established method for the synthesis of 1,5-benzodiazepines, a class of compounds with significant biological activity. nih.gov This reaction is often catalyzed by acids. Similarly, the reaction of diamines with appropriate bis-electrophiles can lead to the formation of 1,4-benzodiazepines. nih.gov

Another important class of heterocycles accessible from diamines is piperazines. The reductive cyclization of dioximes, which can be synthesized from primary amines, provides a route to substituted piperazines. nih.gov Dieckmann cyclization of appropriately substituted amino esters can also yield piperazine-2,5-diones. nih.gov

| Diamine Type | Co-reactant | Product Heterocycle | Reference |

| o-Phenylenediamine | Ketone | 1,5-Benzodiazepine | nih.gov |

| Diamine | Bis-electrophile | 1,4-Benzodiazepine | nih.gov |

| Primary Amine (via dioxime) | - | Piperazine | nih.gov |

| Amino Ester | - | Piperazine-2,5-dione | nih.gov |

This table summarizes some of the heterocyclic systems that can be synthesized from diamines.

Nucleophilic Reactivity of this compound in Diverse Organic Transformations

The lone pair of electrons on the nitrogen atoms of amines confers nucleophilic character, enabling them to participate in a wide array of organic reactions. numberanalytics.com

Nucleophilic Addition: Amines can act as nucleophiles in addition reactions to electron-deficient alkenes, a process known as conjugate or Michael addition. bham.ac.uk This reaction is fundamental for the formation of new carbon-nitrogen bonds. The nucleophilicity of the amine can be influenced by solvent effects and the nature of the substituents on the nitrogen atom. numberanalytics.com

Ring-Opening Reactions: The nucleophilic nature of amines makes them suitable for the ring-opening of strained heterocyclic systems like epoxides. researchgate.netchemistrysteps.comdepauw.edu This reaction, which proceeds via an SN2 mechanism, results in the formation of β-amino alcohols, which are valuable synthetic intermediates. researchgate.netchemistrysteps.com The regioselectivity of the ring-opening of unsymmetrical epoxides depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles typically attack the less sterically hindered carbon atom. chemistrysteps.com

Catalytic Applications of 2 Aminoethyl Methyl Propylamine and Its Metal Complexes

Organocatalysis Mediated by (2-Aminoethyl)(methyl)propylamine and its Functionalized Analogs

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Diamines, including functionalized versions of this compound, play a significant role in this field, particularly in asymmetric catalysis.

Chiral diamines are crucial in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral product. acs.orgacs.org These diamines can act as chiral auxiliaries, reagents, or external ligands to achieve high enantioselectivity. acs.org The development of novel, enantiomerically pure vicinal 1,2-diamines has been a focus of research, with many of these being C2-symmetric derivatives. researchgate.net The synthesis of such chiral diamines can be achieved through methods like iridium-catalyzed asymmetric umpolung allylation of imines. acs.org

The effectiveness of chiral diamines in asymmetric catalysis stems from their ability to form chiral reagents when interacting with organometallic compounds, leading to asymmetric synthesis. acs.org While many chiral diamines have been successfully used in asymmetric catalysis, a significant number remain to be explored for their full potential. acs.org The design and synthesis of new chiral diamine catalysts are anticipated to lead to the development of catalysts for important and challenging stereoselective transformations. chemrxiv.orgresearchgate.net

| Catalyst Type | Reaction | Key Features |

| Chiral Diamines | Asymmetric Synthesis | Act as chiral auxiliaries, reagents, or external ligands to achieve high enantioselectivity. acs.org |

| Iridium-Diamine Complexes | Asymmetric Umpolung Allylation | Enables the synthesis of chiral vicinal diamines under mild conditions with broad functional group tolerance. acs.org |

| Functionalized Diamines | Asymmetric Addition Reactions | Can provide excellent yields and enantiomeric ratios in various solvents, including water. chemrxiv.orgresearchgate.net |

Enamine and iminium catalysis are powerful strategies in organocatalysis, often utilizing chiral primary or secondary amines to activate carbonyl compounds. nih.govmdpi.comacs.org The formation of a transient enamine or iminium ion intermediate allows for a variety of subsequent enantioselective transformations. nih.govacs.org Diamine scaffolds, which can possess both primary and secondary amine functionalities, are well-suited for this type of catalysis. nii.ac.jp

The combination of iminium and enamine activation within a single catalytic cycle, often referred to as iminium-enamine cascade reactions, has proven to be a highly effective strategy for the synthesis of complex molecules. bohrium.com This dual activation mode, facilitated by a single amine catalyst, allows for the construction of multiple chemical bonds in a single operation with high stereocontrol. bohrium.comnih.gov Chiral primary diamine catalysts have been shown to activate formyl cycloheptatrienes, leading to various asymmetric cycloaddition reactions. researchgate.net The specific activation mode and resulting product depend on the structure of the cycloheptatriene (B165957) isomer. researchgate.net

In the context of diamine catalysis, one amine group can form the enamine intermediate while the other, in its protonated form, can act as a directing group or an activating agent for the electrophile. nii.ac.jp This cooperative action between the two amine groups is crucial for achieving high reactivity and enantioselectivity. nii.ac.jp The development of bifunctional primary amine/thiourea catalysts has been particularly successful in promoting Michael reactions between ketones and nitroalkenes. mdpi.com Furthermore, a relay catalysis strategy combining borrowing hydrogen with chiral enamine catalysis has been developed for the enantioselective β-C-H functionalization of alcohols. nih.gov

Metal-Ligand Catalysis Utilizing this compound-Based Coordination Complexes

The coordination of this compound and its derivatives to metal centers gives rise to a vast array of complexes with significant catalytic activity. These ligands can influence the steric and electronic properties of the metal center, thereby tuning the reactivity and selectivity of the catalyst.

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comwikipedia.org Palladium-catalyzed cross-coupling reactions, in particular, have been extensively developed, with the choice of ligand being crucial for catalytic activity. rsc.org Diamine ligands have proven to be highly effective in copper-catalyzed cross-coupling reactions, enabling milder reaction conditions and expanding the substrate scope. nih.gov For instance, the use of diamine ligands facilitates the Goldberg reaction of aryl halides under mild conditions. nih.gov

Cobalt complexes bearing diamine ligands have been shown to catalyze the cross-coupling of alkyl halides with aryl Grignard reagents. acs.org The choice of the diamine ligand is critical, with (R,R)-1,2-cyclohexanediamine being identified as a superior ligand in certain systems. acs.org These cobalt-diamine catalysts are capable of promoting the arylation of both primary and secondary alkyl halides. acs.org

| Metal | Ligand Type | Reaction Type | Key Findings |

| Copper | Diamine | Goldberg Reaction, Halide Exchange | Enables milder reaction conditions and the use of catalytic amounts of copper. nih.gov |

| Cobalt | Diamine | Alkyl Halide-Aryl Grignard Coupling | The choice of diamine ligand is critical for catalytic efficiency. acs.org |

| Palladium | Phosphine (B1218219), N-Heterocyclic Carbenes | General Cross-Coupling | Ligand properties (cone angle, basicity) are key to catalyst design and activity. rsc.org |

Diamine ligands play a crucial role in metal-catalyzed hydrogenation and transfer hydrogenation reactions. google.comgoogle.com Ruthenium, rhodium, and iridium complexes coordinated with bidentate diamine ligands are effective catalysts for the hydrogenation of ketones and imines. google.comgoogle.com The chirality of the diamine ligand can be transferred to the product, enabling asymmetric hydrogenation.

Ruthenium(II) complexes containing diamine ligands, in conjunction with phosphine ligands, have been studied in detail for the hydrogenation of ketones. acs.org The mechanism often involves a metal-ligand bifunctional pathway where a Ru-H and an N-H bond act in concert to deliver hydrogen to the substrate. acs.org Computational studies have provided insights into the role of the base and the origin of selectivity in these reactions. rsc.org The development of transition metal complexes with amino acids and related ligands has also led to effective catalysts for asymmetric transfer hydrogenation. mdpi.com

Metal complexes are widely used as catalysts for various polymerization reactions. mdpi.comscilit.com The design of the ligand coordinated to the metal center is critical in controlling the polymerization process and the properties of the resulting polymer. mdpi.com Diamine ligands have been incorporated into various metal complexes for polymerization catalysis.

For example, α-diamine nickel complexes have been synthesized and used for ethylene (B1197577) polymerization. dntb.gov.ua The coordination geometry of these α-diamine nickel complexes is significantly different from that of conventional α-diimine nickel complexes, leading to a distorted chelate ring. dntb.gov.ua Metal complexes with Schiff base ligands, which can be derived from diamines, have been shown to be active catalysts for ring-opening polymerization (ROP) of cyclic esters. researchgate.net Furthermore, main group metal complexes, including those with diamine-based ligands, have been investigated as catalysts for alkene polymerization. rsc.org

Research on the Catalytic Applications of this compound Remains Undocumented

A thorough review of available scientific literature reveals a significant gap in the documented catalytic applications of the chemical compound this compound and its corresponding metal complexes. Despite searches for data on its influence on reaction selectivity, turnover frequency, and efficiency in catalytic systems, no specific research findings, scholarly articles, or datasets for this particular compound were identified.

While the broader class of polyamines and their metal complexes are recognized for their diverse roles in catalysis, information exclusively pertaining to this compound is conspicuously absent from the current body of scientific publications. Research in this area has tended to focus on other structurally related amines.

Polymer Science Applications of 2 Aminoethyl Methyl Propylamine

(2-Aminoethyl)(methyl)propylamine as a Monomer in the Synthesis of Polyamines and Polyamides

The synthesis of polyamides and polyamines often relies on the reaction of diamine monomers with other bifunctional molecules like dicarboxylic acids or diols. The primary amine of this compound can readily participate in such polycondensation reactions.

When reacting with a dicarboxylic acid or its more reactive derivatives (like a diacyl chloride), the primary amine of this compound would form an amide linkage, leading to the creation of a polyamide. youtube.comyoutube.com A key feature of such a polymer would be the presence of a tertiary amine group at regular intervals along the backbone. These tertiary amine sites can significantly alter the polymer's properties, for instance, by improving the dyeability of polyolefin blends when such a polyamide is incorporated. google.com

A more modern and atom-economical approach involves the direct synthesis of polyamides from diols and diamines, driven by a PNN pincer ruthenium complex catalyst. nih.gov This method has shown high selectivity for primary amines in the presence of unprotected secondary amines, suggesting that a clean and efficient polymerization would be possible using a primary-tertiary diamine like this compound, without the need for protecting the tertiary amine group. nih.gov

Table 1: Representative Diamines in Polyamide Synthesis and Potential Properties

| Diamine Monomer | Co-monomer | Resulting Polymer Type | Key Feature/Property |

| Ethylenediamine (B42938) | Adipic Acid | Aliphatic Polyamide (Nylon) | High strength, elasticity |

| Hexamethylenediamine | Sebacic Acid | Aliphatic Polyamide (Nylon 6,10) | Lower moisture absorption than Nylon 6,6 |

| N,N'-bis(3-aminopropyl)methylamine | Azelaic Acid | Basic Polyamide | Improved dyeability for polyolefin modification google.com |

| This compound (Hypothetical) | Dicarboxylic Acid | Functional Polyamide | Pendant tertiary amine groups for pH-responsiveness or catalytic sites |

Role of this compound as a Cross-linking Agent in Polymer Network Formation

Cross-linking is a critical process for transforming thermoplastic polymers into thermosets, enhancing their mechanical strength, thermal stability, and chemical resistance. Molecules with at least two reactive functional groups can act as cross-linking agents.

This compound, with its single primary amine group, can act as a linking agent to form covalent bonds with polymers that have multiple reactive sites, such as epoxy resins or polymers functionalized with anhydride (B1165640) groups. For instance, studies have shown that diamines can be used to create thermoreversible cross-links in maleated ethylene (B1197577)/propylene copolymers. tue.nl While primary amines tend to form irreversible imide cross-links, the concept demonstrates the utility of amine functionality in network formation. tue.nl

In the context of advanced materials, diamines have been employed to cross-link layers of graphene oxide (GO). nih.gov This process involves the reaction of the amine groups with oxygen-containing functional groups on the GO sheets, effectively stitching the layers together and controlling the interlayer spacing for applications like desalination. nih.gov The primary amine of this compound could similarly be used to functionalize and cross-link such materials. Furthermore, the tertiary amine group could participate in forming ionic interactions or "ionic cross-links," which are dynamic and can be reprocessed at elevated temperatures. tue.nl

Table 2: Examples of Amine-Based Cross-linking Applications

| Cross-linking Agent Type | Polymer System | Type of Linkage | Resulting Network Property |

| Diamines (Primary-Primary) | Graphene Oxide (GO) | Covalent (Amide) | Controlled interlayer d-spacing, enhanced stability nih.gov |

| Diamines (Secondary-Secondary) | Maleated EPM Copolymer | Covalent (Imide) | Reprocessable, dynamic covalent network tue.nl |

| Amines (Tertiary) | Maleated EPM Copolymer | Ionic Interactions | Easily reprocessable, ion-hopping mechanism tue.nl |

| This compound (Hypothetical) | Epoxy Resin | Covalent (Epoxy-amine adduct) | Hardened, thermoset network with pendant tertiary amines |

Surface Modification and Grafting Methodologies Employing this compound

Surface modification and polymer grafting are powerful techniques to impart new functionalities to a material's surface without altering its bulk properties. nih.gov The reactivity of the primary amine makes this compound a suitable candidate for these methods.

In a "grafting to" approach, the primary amine can react with electrophilic groups (like maleic anhydride) on a polymer surface or backbone. google.com This covalently attaches the molecule, introducing a pendant side chain that terminates with a tertiary amine. Such modifications can be used to alter surface characteristics like wettability, adhesion, or biocompatibility. Research has shown that various polymer surfaces, including polyesters and polyacrylates, can be functionalized with amine-containing compounds to create tailored surface layers. researchgate.netresearchgate.net For example, silicon wafers have been modified by first depositing a self-assembled monolayer of an aminosilane, which then provides anchor points for grafting polymers. researchgate.net

Aminolysis, the reaction of amines with ester groups, has been used to introduce amino groups onto the surface of polymers like poly(ethylene terephthalate) (PET), although it can sometimes lead to degradation of the polymer backbone. psu.edu A controlled reaction with this compound could potentially functionalize such polyester (B1180765) surfaces with primary and tertiary amine groups.

Table 3: Surface Modification Strategies Using Amine-Containing Molecules

| Modification Method | Substrate Polymer | Amine Compound Example | Purpose of Modification |

| Melt Grafting | Maleinized Polyolefin | Primary-tertiary diamine | Introduce reactive tertiary amine functionality google.com |

| Aminolysis | Poly(ethylene terephthalate) | 1,2-diaminoethane | Introduce free amino groups for further functionalization psu.edu |

| Silanization | Various (Polyester, Polyamide) | 3-aminopropyltriethoxysilane | Create a general pretreatment for controlled wettability researchgate.net |

| Dopamine Polymerization | Poly(lactic-co-glycolic acid) | Dopamine, Amine-ligands | Versatile surface functionalization for drug carriers nih.govnih.gov |

Anionic and Cationic Polymerization Initiated by this compound

Chain-growth polymerization can be initiated by ionic species, including anions and cations. The role of an amine in these systems is highly dependent on the polymerization type.

Anionic Polymerization Anionic polymerization is initiated by nucleophiles. wikipedia.org Amines are generally considered weak nucleophiles and are only effective at initiating the polymerization of monomers with very strong electron-withdrawing groups, such as in cyanoacrylates (the basis of superglue). wikipedia.org For less reactive monomers like styrene (B11656) or acrylates, strong initiators like alkyllithium compounds are required. open.edu While the primary or tertiary amine of this compound is unlikely to initiate polymerization on its own, tertiary diamines can be used as part of a complex with n-butyllithium to initiate the anionic polymerization of ethylene. nih.gov In this context, the diamine acts as a ligand that modifies the reactivity of the organometallic initiator.

Cationic Polymerization Cationic polymerization is initiated by electrophilic species, such as protic or Lewis acids. wikipedia.orglibretexts.org Amines are basic compounds and therefore act as inhibitors or chain-transfer agents in cationic systems. They readily neutralize the growing carbocationic chain end, effectively terminating the polymerization. stanford.edu Consequently, it is highly improbable that this compound would function as an initiator for cationic polymerization. Its presence in a cationic polymerization system would be detrimental to achieving high molecular weight polymers.

Table 4: Role of Amines in Ionic Polymerization

| Polymerization Type | Initiator Type | General Role of Amines | Plausible Role of this compound |

| Anionic | Nucleophiles (e.g., alkyllithium) | Weak initiator for highly activated monomers; Ligand/modifier in complex initiators wikipedia.orgnih.gov | Potential ligand in an organometallic initiating system |

| Cationic | Electrophiles (e.g., H⁺, Lewis Acids) | Inhibitor / Chain Transfer Agent / Terminator stanford.edu | Inhibitor / Terminator |

Advanced Spectroscopic and Computational Investigations of 2 Aminoethyl Methyl Propylamine

Advanced Spectroscopic Characterization Techniques Applied to (2-Aminoethyl)(methyl)propylamine in Solution and Solid State

Spectroscopic methods are indispensable for elucidating the molecular structure and dynamics of chemical compounds. For a molecule with multiple rotatable bonds such as this compound, a combination of techniques is required for a thorough analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. nih.gov By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), detailed insights into the predominant conformations and the rotational dynamics around single bonds can be obtained. nih.govauremn.org.br

For a molecule like this compound, ¹H and ¹³C NMR would provide initial information about the chemical environment of each nucleus. In the case of the analogous N,N'-dimethyl-1,2-ethanediamine, the ¹H NMR spectrum shows distinct signals for the methyl and methylene (B1212753) protons. chemicalbook.com

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining spatial proximities between protons. mdpi.com For this compound, NOE cross-peaks would indicate which protons are close to each other in the molecule's three-dimensional structure, helping to distinguish between different rotational isomers (rotamers). The intensity of these cross-peaks can be used to calculate internuclear distances, providing quantitative data for building conformational models. mdpi.com

Furthermore, the measurement of three-bond proton-proton coupling constants (³JHH) can give information about the dihedral angles between adjacent carbon atoms, according to the Karplus equation. By studying these coupling constants in various solvents and at different temperatures, the relative populations of different conformers in solution can be determined. nih.gov

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-dimethylethylenediamine

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.2 - 2.4 | 45 - 47 |

| N-CH₂ | 2.6 - 2.8 | 58 - 60 |

| H₂N-CH₂ | 2.8 - 3.0 | 40 - 42 |

Note: These are approximate chemical shift ranges and can vary based on solvent and other experimental conditions. Data is based on typical values for similar functional groups.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are highly sensitive to molecular structure and conformation. nih.gov Since different conformers of a molecule have unique vibrational frequencies, these techniques can be used to identify the presence of multiple conformations in a sample. nih.govmdpi.com

The IR and Raman spectra of a compound like this compound would be rich with information. Key vibrational modes would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region in the IR spectrum. The shape and number of these bands can indicate the extent of hydrogen bonding.

C-H stretching: Found in the 2800-3000 cm⁻¹ range.

N-H bending: Usually appears around 1600 cm⁻¹.

C-N stretching: Located in the 1000-1250 cm⁻¹ region.

Skeletal vibrations: At lower frequencies (< 1000 cm⁻¹), corresponding to the bending and torsion of the molecular backbone. These are particularly sensitive to conformational changes.

By comparing experimental spectra with those calculated for different possible conformations using quantum chemical methods, a detailed assignment of the observed bands can be made. iu.edu.saresearchgate.net This combined experimental and theoretical approach allows for the identification of the most stable conformers present in the sample.

Interactive Table: Key Infrared Absorption Bands for N,N'-dimethyl-1,2-ethanediamine

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3280 - 3350 | Medium-Strong |

| C-H Stretch (CH₃, CH₂) | 2800 - 2980 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| C-H Bend (CH₂, CH₃) | 1440 - 1480 | Medium |

| C-N Stretch | 1050 - 1200 | Medium-Strong |

Note: Based on typical IR spectral data for secondary amines and alkyl groups.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements of a molecule and its fragments, allowing for the determination of elemental compositions. youtube.com When applied to the study of reaction mechanisms, HRMS can identify intermediates and products, offering crucial insights into the chemical transformations of this compound.

The fragmentation pattern in the mass spectrum is key to structure elucidation. For aliphatic amines, a characteristic fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable immonium ion. docbrown.infodocbrown.info For this compound, several fragmentation pathways are possible.

For the analogous N,N-dimethylethylenediamine, the mass spectrum shows a base peak that can be attributed to such an α-cleavage. By analyzing the exact masses of the fragment ions, their elemental formulas can be unambiguously determined, helping to piece together the fragmentation puzzle. stackexchange.com This technique is also invaluable for following the course of a chemical reaction, allowing for the detection of short-lived intermediates that might not be observable by other methods.

Interactive Table: Common Mass Spectrometry Fragments for Simple Aliphatic Diamines

| m/z (mass-to-charge ratio) | Possible Fragment Structure | Description |

| M+ | [C₆H₁₆N₂]⁺ | Molecular Ion |

| M-15 | [C₅H₁₃N₂]⁺ | Loss of a methyl group (CH₃) |

| M-29 | [C₄H₁₁N₂]⁺ or [C₅H₁₅N]⁺ | Loss of an ethyl group (C₂H₅) or propylamino radical |

| 44 | [CH₃NCH₂]⁺ | Immonium ion from α-cleavage |

| 30 | [CH₂NH₂]⁺ | Immonium ion from cleavage at the primary amine |

Note: The fragmentation pattern can vary significantly depending on the ionization method used.

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry provides theoretical models that complement experimental findings, offering a deeper understanding of molecular structure, properties, and reactivity at the atomic level. nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the electronic structure, stable conformations, and reactivity of a molecule like this compound. psu.edu These calculations can predict various properties, including:

Optimized Geometries: The three-dimensional structures of different conformers and their relative energies can be calculated, identifying the most stable forms of the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies allows for the simulation of IR and Raman spectra, which can then be compared with experimental spectra to confirm structural assignments. chimia.ch

Electronic Properties: The distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential maps can reveal information about the molecule's reactivity. For example, the regions of highest negative electrostatic potential are likely sites for electrophilic attack.

Reaction Pathways: The energy profiles of chemical reactions involving this compound can be modeled, helping to elucidate reaction mechanisms and predict reaction kinetics.

For instance, calculations on similar amines help in understanding the barriers to internal rotation and the relative stability of different rotamers. iu.edu.sa

Interactive Table: Example of Calculated Properties for a Diamine Conformer

| Property | Calculated Value | Method/Basis Set |

| Relative Energy | 0.00 kcal/mol | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 1.5 - 2.5 D | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5 - 7 eV | DFT/B3LYP/6-31G(d) |

| Rotational Barrier (C-C) | 3 - 5 kcal/mol | DFT/B3LYP/6-31G(d) |

Note: These are representative values for a simple diamine and would need to be specifically calculated for this compound.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. youtube.com An MD simulation models the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular interactions. nih.govnumberanalytics.com

For this compound, MD simulations can be used to investigate:

Conformational Dynamics: How the molecule flexes and changes its shape over time in a particular solvent. This provides a more dynamic picture than the static conformer models from quantum calculations. mdpi.com

Solvation Structure: How solvent molecules, such as water, arrange themselves around the different parts of the diamine. This is crucial for understanding its solubility and reactivity in solution. researchgate.netfrontiersin.org MD simulations can reveal the details of hydrogen bonding between the amine groups and water molecules.

Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated, which is important for understanding its behavior in various applications.

By running simulations in different solvents, one can study how the solvent environment influences the conformational preferences and dynamics of this compound, providing insights that are often difficult to obtain experimentally. nih.gov

Prediction of Spectroscopic Parameters and Investigation of Reaction Pathways for this compound via Computational Methods

Computational chemistry serves as an indispensable tool in modern chemical research, offering profound insights into molecular properties and behaviors that can be difficult or impossible to determine through experimental means alone. For a molecule such as this compound, computational methods allow for the detailed prediction of its spectroscopic characteristics and the exploration of its potential reaction mechanisms. These theoretical investigations are typically grounded in quantum mechanics, with Density Functional Theory (DFT) being a prominently used approach due to its favorable balance of accuracy and computational efficiency.

Methodologies such as DFT, often paired with basis sets like 6-311++G(d,p) or aug-cc-pVDZ, are employed to first determine the molecule's most stable three-dimensional structure (optimized geometry). nih.gov From this foundational geometry, a wealth of spectroscopic and thermodynamic data can be calculated.

Prediction of Spectroscopic Parameters

Computational models excel at predicting the spectroscopic fingerprints of a molecule, which are vital for its identification and structural analysis.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the isotropic magnetic shielding constants for each nucleus. These theoretical values are then typically converted into chemical shifts on a relative scale by comparing them against a known standard (e.g., Tetramethylsilane) and often adjusted using a linear scaling approach to correct for systematic errors and improve agreement with experimental data. youtube.com This process allows for the assignment of signals in an experimental spectrum to specific atoms within the this compound molecule.

The table below presents a hypothetical set of predicted NMR chemical shifts for this compound, illustrative of the data obtained from such a DFT/GIAO calculation.

| Atom Site | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Propyl -CH₃ | 0.92 | 11.5 |

| Propyl -CH₂- (adjacent to CH₃) | 1.48 | 20.4 |

| Propyl -CH₂- (adjacent to N) | 2.45 | 58.2 |

| Methyl (-NCH₃) | 2.21 | 42.1 |

| Ethyl -CH₂- (adjacent to tertiary N) | 2.55 | 54.0 |

| Ethyl -CH₂- (adjacent to primary NH₂) | 2.78 | 39.3 |

| Primary Amine (-NH₂) | 1.57 | N/A |

| Disclaimer: This table is illustrative and contains representative data derived from typical computational models for aliphatic amines. It does not represent published, experimentally verified results for this specific compound. |

Vibrational Spectroscopy (IR & Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands seen in an Infrared (IR) spectrum and signals in a Raman spectrum. dtic.mil By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), the harmonic vibrational frequencies and their corresponding motions (normal modes) can be determined. molpro.net

Predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to achieve better alignment with experimental results. dtic.mil These calculations are crucial for assigning specific absorption bands to particular molecular motions, such as C-H stretching, N-H bending, or C-N stretching.

The following table shows a selection of predicted vibrational frequencies for the key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description of Motion |

| N-H Stretch | 3350, 3280 | Symmetric & Asymmetric |

| C-H Stretch | 2960-2850 | Symmetric & Asymmetric |

| CH₂ Scissor | 1470 | Bending motion of CH₂ groups |

| N-H Bend | 1600 | In-plane bending (scissoring) |

| C-N Stretch | 1150-1050 | Stretching of amine bonds |

| Disclaimer: This table is illustrative and contains representative data derived from typical computational models for aliphatic amines. It does not represent published, experimentally verified results for this specific compound. |

Investigation of Reaction Pathways

Beyond static properties, computational chemistry provides a dynamic view of how this compound might behave in a chemical reaction. By mapping the potential energy surface of a reaction, researchers can model complex processes, identify transition states, and calculate activation energies. nih.gov

For example, the nucleophilic character of the two nitrogen atoms in this compound is different, and computational models can quantify this. The primary amine is generally more sterically accessible, while the tertiary amine is more basic. A computational study could model the reaction of the molecule with an electrophile to determine which nitrogen atom is the preferred site of attack. The calculation would involve:

Reactant and Product Optimization: Finding the lowest energy structures of the reactants and potential products.

Transition State Search: Locating the highest energy point along the lowest energy reaction path, which represents the transition state.

Studies on similar amino compounds have used these methods to investigate reaction thermochemistry and the relative stabilities of different conformers, including those involving intramolecular hydrogen bonding or interactions with solvent molecules. nih.govnih.gov Such an investigation for this compound could elucidate its behavior in various chemical environments and guide its use in synthesis.

Emerging Applications and Future Research Directions for 2 Aminoethyl Methyl Propylamine

Integration of (2-Aminoethyl)(methyl)propylamine in Novel Material Development and Functional Systems

The presence of multiple amine groups in this compound makes it a versatile building block for the synthesis of new materials. These amine groups can act as nucleophiles, participating in a range of chemical reactions to create polymers, resins, and other industrial chemicals. For instance, similar branched aliphatic amines are utilized as building blocks in organic synthesis and as reagents in various chemical reactions.

One promising area is in the development of functional polymers. The amine groups can be reacted with electrophiles such as epoxides or isocyanates to form cross-linked thermosetting polymers with high thermal stability and mechanical strength. These materials could find applications in coatings, adhesives, and composites. Furthermore, the incorporation of this compound into polymer chains can introduce specific functionalities, such as the ability to chelate metal ions, which is useful for applications in water treatment and catalysis.

Another avenue of exploration lies in the surface modification of materials. The amine groups can readily react with surface functionalities on substrates like silica (B1680970) or metal oxides. This allows for the covalent attachment of a this compound layer, which can alter the surface properties, for example, by improving adhesion or introducing a positive surface charge. Silane-modified amines, such as N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane, are used as adhesion promoters in various industries, including construction and paint manufacturing.

| Potential Application Area | Role of this compound | Resulting Material Properties |

| Functional Polymers | Monomer or cross-linking agent | Enhanced thermal stability, mechanical strength, metal chelation capacity |

| Adhesives and Coatings | Curing agent or adhesion promoter | Improved bonding to substrates, corrosion resistance |

| Surface Modification | Surface functionalization agent | Altered surface energy, hydrophilicity, and charge |

| Catalysis | Ligand for metal complexes | Stabilization of catalytic species, enhanced reaction rates |

Potential in Supramolecular Chemistry and Self-Assembly Processes Involving this compound

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, makes it a candidate for applications in supramolecular chemistry. The primary and secondary amine groups can act as both hydrogen bond donors and acceptors, enabling the formation of well-defined, self-assembled structures.

These self-assembly processes can lead to the formation of various supramolecular architectures, including gels, liquid crystals, and nanoscale objects. For example, the interaction of polyamines with fatty acids or other amphiphilic molecules can result in the formation of vesicles or micelles. These structures have potential applications in drug delivery, where the amine groups could be protonated to encapsulate and then release therapeutic agents in response to pH changes.

Furthermore, the coordination of the amine groups with metal ions can be exploited to construct metal-organic frameworks (MOFs) or coordination polymers. These materials are characterized by their high porosity and large surface areas, making them suitable for applications in gas storage, separation, and catalysis. While specific research on this compound in this area is limited, the principles of supramolecular chemistry suggest a rich field of potential discovery.

Green Chemistry and Sustainable Synthesis Perspectives for this compound in Industrial Contexts

The drive towards more sustainable chemical manufacturing processes presents both challenges and opportunities for the synthesis of compounds like this compound. Traditional methods for amine synthesis often rely on harsh reagents and generate significant waste. Green chemistry principles encourage the development of alternative synthetic routes that are more atom-economical and utilize renewable feedstocks.

One area of active research is the development of catalytic methods for amine synthesis. For instance, the hydroaminomethylation of olefins is a promising atom-economical route to linear aliphatic amines. rsc.org While this may not be directly applicable to the branched structure of this compound, it highlights the trend towards catalytic solutions.

The synthesis of N-(aminoalkyl)cytisines, which involves the reduction of amides, is another relevant example. researchgate.net The development of more efficient and environmentally friendly reducing agents is a key goal in green chemistry. For the industrial production of this compound, future research will likely focus on catalytic routes that minimize waste and energy consumption.

| Green Chemistry Approach | Potential Application to this compound Synthesis | Sustainability Benefit |

| Catalytic Amination | Development of catalysts for the direct amination of precursors | Higher atom economy, reduced use of stoichiometric reagents |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials | Reduced reliance on fossil fuels, lower carbon footprint |

| Flow Chemistry | Continuous manufacturing processes | Improved safety, efficiency, and scalability |

| Solvent Minimization | Use of solvent-free or green solvent systems | Reduced environmental impact and waste generation |

Identification of Remaining Challenges and Promising Opportunities in the Academic Research of this compound

Despite the potential applications of this compound, significant research is still required to fully understand and exploit its properties. A major challenge is the lack of fundamental data on this specific compound. Much of the current understanding is extrapolated from related polyamines.

Remaining Challenges:

Lack of Detailed Characterization: Comprehensive studies on the physical, chemical, and toxicological properties of this compound are needed.

Selective Synthesis: Developing highly selective and efficient synthetic routes to this compound, particularly with control over the placement of the methyl and propyl groups, remains a challenge.

Understanding Structure-Property Relationships: A systematic investigation into how the specific structure of this compound influences its performance in various applications is required.

Promising Opportunities:

High-Throughput Screening: The use of high-throughput methods to screen the utility of this compound in a wide range of applications, such as catalysis and materials science, could accelerate discovery.

Computational Modeling: Molecular modeling and simulation can provide valuable insights into the behavior of this compound at the molecular level, guiding experimental work.

Biologically-Inspired Materials: The structural similarity of this compound to natural polyamines suggests opportunities for its use in the development of biocompatible materials and systems.

Niche Applications: Exploring its use as a versatile small molecule scaffold could lead to the discovery of novel applications in areas not yet considered. cymitquimica.com

Q & A

Basic: What are the recommended synthetic routes and purification strategies for (2-Aminoethyl)(methyl)propylamine?

Answer:

this compound can be synthesized via alkylation reactions, such as reductive amination or nucleophilic substitution, using precursors like propylamine and methyl acrylate derivatives. For example, propylamine can react with methylating agents under controlled pH and temperature to introduce the methyl group. Post-synthesis purification often employs recrystallization or column chromatography with polar solvents (e.g., ethanol/water mixtures) to isolate the compound in high purity. Advanced techniques like high-performance liquid chromatography (HPLC) may optimize yield and reduce byproducts .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): To confirm the amine group’s substitution pattern and methyl/propyl chain arrangement.

- Mass Spectrometry (MS): For molecular weight validation and fragmentation pattern analysis.

- X-ray Crystallography: Resolves 3D structural details, including bond angles and intermolecular interactions (e.g., hydrogen bonding) .

- Infrared (IR) Spectroscopy: Identifies functional groups like N-H stretches (~3300 cm⁻¹) and C-N vibrations.

Advanced: How can metabolic flux analysis elucidate the role of this compound in polyamine biosynthesis?

Answer:

this compound may act as a propylamine donor in polyamine synthesis, analogous to decarboxylated S-adenosylmethionine (dcSAM) in spermidine/spermine biosynthesis. Isotopic labeling (e.g., ¹³C) combined with tandem mass spectrometry (MS/MS) can track its incorporation into polyamines. Computational models, like the tandemers method, quantify flux through pathways such as methionine→SAM→dcSAM→spermidine, revealing kinetic bottlenecks or regulatory nodes .

Advanced: How do structural modifications of this compound influence its hydrogen-bonding efficiency and packing in crystalline phases?

Answer:

Primary amines like propylamine exhibit alternating melting points due to even-odd carbon chain effects. In this compound, the branched ethyl and methyl groups disrupt hydrogen-bonding networks compared to linear amines. X-ray diffraction and PIXEL calculations show that methyl-methyl dispersion interactions dominate over N-H∙∙∙N hydrogen bonds in branched analogs, reducing crystalline stability but enhancing solubility .

Advanced: What challenges arise in analyzing the thermal decomposition kinetics of this compound?

Answer:

Photoionization mass spectrometry reveals that thermal decomposition involves competing pathways: C-N bond cleavage (yielding propylene and methylamine) or Hofmann elimination (forming ethylene derivatives). Near threshold energies, quasi-equilibrium theory underestimates dissociation rates due to rapid energy redistribution in the branched structure. Kinetic modeling must account for predissociation and autoionization effects .

Basic: What factors affect the chemical stability of this compound under varying storage conditions?

Answer:

Stability is influenced by:

- pH: Protonation of the amine group reduces nucleophilicity, minimizing oxidation.

- Temperature: Storage below 4°C slows degradation; elevated temperatures accelerate autoxidation.

- Light Exposure: UV radiation induces radical formation, necessitating amber glassware.

- Moisture: Anhydrous conditions prevent hydrolysis of the amine group .

Advanced: How does this compound integrate into SAM-dependent transmethylation and propylamine transfer pathways?

Answer:

In methionine metabolism, S-adenosylmethionine (SAM) donates methyl groups for transmethylation and propylamine groups (via dcSAM) for polyamine synthesis. This compound could compete with dcSAM in aminopropyltransferase reactions, altering spermidine/spermine ratios. Flux balance analysis using ¹³C-labeled SAM and GC-MS quantifies isotopic enrichment in downstream metabolites, identifying competitive inhibition patterns .

Advanced: What computational approaches are suitable for modeling this compound’s interaction with biological targets?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.